molecular formula C8H6F4O3S B13274303 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride

4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride

Cat. No.: B13274303
M. Wt: 258.19 g/mol
InChI Key: IWXMXPBZERZLQH-UHFFFAOYSA-N
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Description

4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C8H6F4O3S and a molecular weight of 258.19 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

Chemical Reactions Analysis

4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

Common reagents used in these reactions include fluoride sources, nucleophiles, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride involves the covalent modification of serine residues in enzymes. The sulfonyl fluoride group reacts with the hydroxyl group of the serine residue, forming a stable sulfonyl enzyme derivative . This modification can inhibit the enzyme’s activity, making it a valuable tool in studying enzyme function and developing enzyme inhibitors.

Comparison with Similar Compounds

4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and applications in scientific research.

Biological Activity

4-(2,2,2-Trifluoroethoxy)benzene-1-sulfonyl fluoride is an organic compound characterized by its sulfonyl fluoride functional group attached to a benzene ring, which is further substituted with a 2,2,2-trifluoroethoxy group. This unique structure imparts significant biological activity, particularly in the context of its electrophilic properties and reactivity with various nucleophiles. The compound's molecular formula is C10_{10}H8_{8}F3_3O2_2S, with a molecular weight of approximately 256.18 g/mol.

The sulfonyl fluoride group in this compound enables it to act as a versatile electrophile, facilitating nucleophilic substitution reactions. The trifluoroethoxy substituent enhances its electrophilicity due to its electron-withdrawing nature. This behavior is crucial for its interactions in biological systems, particularly in enzyme inhibition and drug development.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles such as amines and alcohols. This reactivity allows it to participate in various biochemical pathways, including:

  • Enzyme Inhibition : The compound can inhibit serine proteases and other enzymes by modifying active site residues.
  • Formation of Sulfonamides : It reacts with amines to form sulfonamides, compounds that have been widely studied for their pharmacological properties.

Case Studies

Comparative Analysis

To better understand the biological implications of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesUnique Properties
4-(Trifluoromethoxy)benzene-1-sulfonyl fluorideTrifluoromethoxy group instead of trifluoroethoxyHigher volatility due to smaller trifluoromethyl group
4-(Phenylsulfonyl)benzene-1-sulfonyl fluorideContains a phenyl group instead of trifluoroethylDifferent electronic properties affecting reactivity
5-Chloro-2-(trifluoroethoxy)benzene-1-sulfonyl chlorideContains chlorine substituentEnhanced stability and reactivity due to chlorine

This table illustrates how variations in substituents can significantly alter the chemical behavior and potential applications of similar compounds.

Applications

The potential applications of this compound span several fields:

  • Medicinal Chemistry : Its electrophilic nature makes it suitable for developing new drugs targeting various diseases.
  • Biochemical Research : As a tool for studying enzyme mechanisms and protein interactions.
  • Agricultural Chemistry : Potential use in developing agrochemicals that require specific electrophilic characteristics.

Properties

Molecular Formula

C8H6F4O3S

Molecular Weight

258.19 g/mol

IUPAC Name

4-(2,2,2-trifluoroethoxy)benzenesulfonyl fluoride

InChI

InChI=1S/C8H6F4O3S/c9-8(10,11)5-15-6-1-3-7(4-2-6)16(12,13)14/h1-4H,5H2

InChI Key

IWXMXPBZERZLQH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(F)(F)F)S(=O)(=O)F

Origin of Product

United States

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